molecular formula C10H13F2NO B12067676 [4-(2,2-Difluoropropoxy)phenyl]methanamine

[4-(2,2-Difluoropropoxy)phenyl]methanamine

Cat. No.: B12067676
M. Wt: 201.21 g/mol
InChI Key: DWXMLRUHADNLSX-UHFFFAOYSA-N
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Description

[4-(2,2-Difluoropropoxy)phenyl]methanamine is an organic compound characterized by the presence of a difluoropropoxy group attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,2-Difluoropropoxy)phenyl]methanamine typically involves the reaction of 4-hydroxybenzaldehyde with 2,2-difluoropropyl bromide in the presence of a base to form the intermediate 4-(2,2-difluoropropoxy)benzaldehyde. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[4-(2,2-Difluoropropoxy)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,2-Difluoropropoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. The presence of the difluoropropoxy group can enhance the metabolic stability and bioavailability of drug candidates.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of [4-(2,2-Difluoropropoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropoxy group can enhance binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(2,2-Difluoropropoxy)phenyl]methanamine apart from similar compounds is the presence of the difluoropropoxy group, which imparts unique chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

[4-(2,2-difluoropropoxy)phenyl]methanamine

InChI

InChI=1S/C10H13F2NO/c1-10(11,12)7-14-9-4-2-8(6-13)3-5-9/h2-5H,6-7,13H2,1H3

InChI Key

DWXMLRUHADNLSX-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)CN)(F)F

Origin of Product

United States

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